Diversin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diversin is a natural product found in Ferula communis, Ferula litwinowiana, and Ferula diversivittata with data available.

Scientific Research Applications

Role in Cancer Progression : Diversin has been found to significantly influence the proliferation and invasion of cancer cells. For instance, in non-small-cell lung cancer (NSCLC), this compound overexpression correlates with poor differentiation, advanced TNM stage, lymph node metastasis, and reduced survival time. Its role is mediated through the activation of the JNK pathway, cyclin B, and MMP9, pointing to its potential as a target for cancer treatment (Luan et al., 2014). Similarly, in breast cancer, this compound overexpression is associated with advanced TNM stage, nodal metastasis, and negative estrogen receptor expression. It appears to contribute to breast cancer cell proliferation and invasion, again through the JNK pathway (Yu et al., 2014).

Protective Effects Against Oxidative Stress : this compound exhibits protective effects against oxidative stress. A study showed that this compound, sourced from Ferula diversivittata roots, significantly reduced DNA damage in human lymphocytes caused by H2O2. This suggests its potential as an antioxidant or in therapies against oxidative stress-induced damage (Zarei et al., 2013).

Cancer Chemopreventive Activity : this compound has demonstrated notable cancer chemopreventive activity. A specific study focused on its inhibitory effects on Epstein-Barr virus early antigen activation and its role in mouse skin carcinogenesis models. This compound showed strong inhibitory effects comparable to well-known cancer chemopreventive agents like curcumin and quercetin (Iranshahi et al., 2010).

Role in Cellular Signaling and Development : this compound's localization to the centrosome in cells and its subsequent role in Wnt signaling pathways has been identified. It functions in specific cellular compartments, crucial for signaling specificity, and plays a role in various developmental processes (Itoh et al., 2009). Another study highlighted this compound's role in zebrafish embryogenesis, impacting heart formation and gastrulation movements through noncanonical Wnt signaling (Moeller et al., 2006).

Nuclear Translocation and Interaction with Transcription Factors : this compound can translocate to the nucleus and interact with transcription factors like AF9, influencing canonical and noncanonical Wnt signaling pathways. This highlights its multifaceted role in cellular signaling and transcriptional regulation (Haribaskar et al., 2009).

Properties

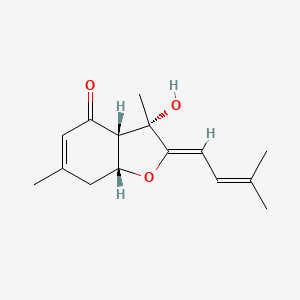

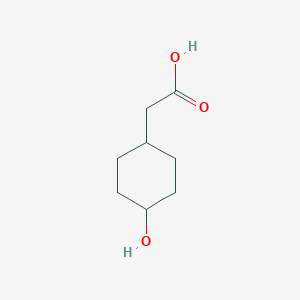

Molecular Formula |

C19H20O4 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

7-[(3E)-3,7-dimethyl-5-oxoocta-3,7-dienoxy]chromen-2-one |

InChI |

InChI=1S/C19H20O4/c1-13(2)10-16(20)11-14(3)8-9-22-17-6-4-15-5-7-19(21)23-18(15)12-17/h4-7,11-12H,1,8-10H2,2-3H3/b14-11+ |

InChI Key |

MHBHKIGMBRHPJH-SDNWHVSQSA-N |

Isomeric SMILES |

CC(=C)CC(=O)/C=C(\C)/CCOC1=CC2=C(C=C1)C=CC(=O)O2 |

SMILES |

CC(=C)CC(=O)C=C(C)CCOC1=CC2=C(C=C1)C=CC(=O)O2 |

Canonical SMILES |

CC(=C)CC(=O)C=C(C)CCOC1=CC2=C(C=C1)C=CC(=O)O2 |

Synonyms |

diversin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B1253699.png)

![(1aS,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1253707.png)

![2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-quinazolinyl]phenyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1253717.png)

![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)